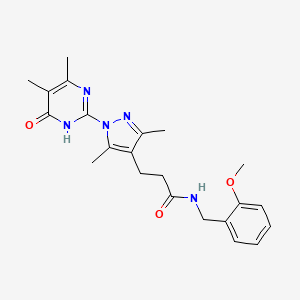
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C15H17N3O5S3 and its molecular weight is 415.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Interaction and Staining
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide shares structural similarities with compounds known for their strong binding to the DNA minor groove, specifically with specificity for AT-rich sequences. These compounds, like the Hoechst 33258 dye, are widely used for fluorescent DNA staining due to their ability to penetrate cells easily. Such compounds are valuable in plant cell biology for chromosome and nuclear staining and in analytical techniques like flow cytometry (Issar & Kakkar, 2013).
Anticancer Activity
The chemical structure is related to imidazole derivatives, which are known for their antitumor activities. Preclinical investigations and clinical trials have demonstrated the efficacy of these compounds against various cancer cells. Mafosfamide, a cyclophosphamide analog, is an example of an oxazaphosphorine agent from this family that has shown promise in treating neoplastic meningitis due to leukemia, lymphoma, and solid tumors (Mazur et al., 2012).
Antioxidant Activity Analysis
Compounds with similar structures have been used in antioxidant capacity assays, such as the ABTS/potassium persulfate decolorization assay. Understanding the reaction pathways of such assays is crucial for determining the antioxidant capacity of compounds. The ABTS-based assays are particularly notable for their ability to track changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).
Environmental and Analytical Applications
The compound's structural motifs, particularly those related to sulfonamides and imidazole derivatives, have implications in environmental science and analytical chemistry. For instance, sulfonamides have been the focus of recent research for their potential in creating novel drugs and for their roles in carbonic anhydrase inhibitors and diuretics. The primary sulfonamide moiety is prevalent in clinically used drugs, highlighting the significance of these compounds in medicinal chemistry (Carta et al., 2012).
properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S3/c1-26(22,23)18-7-6-17(14(18)20)13(19)16-10-15(21,11-4-2-8-24-11)12-5-3-9-25-12/h2-5,8-9,21H,6-7,10H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUPNOSWBAHFCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2397735.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2397736.png)

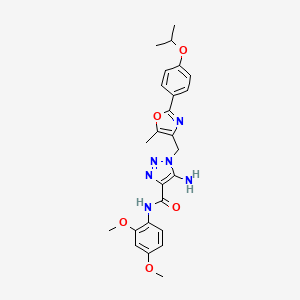

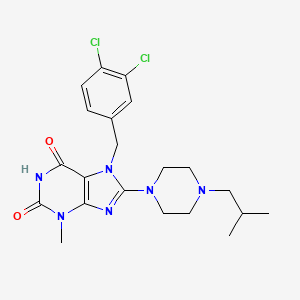

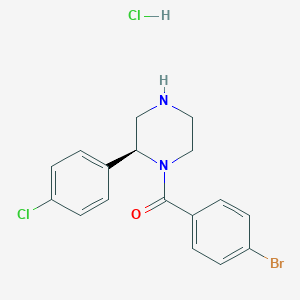
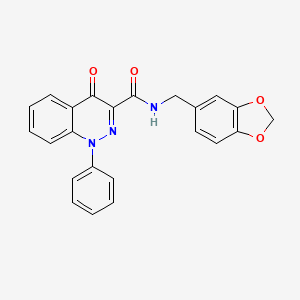
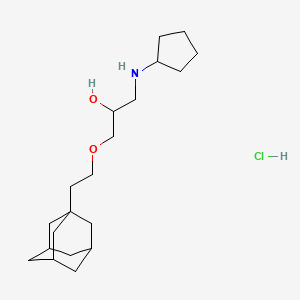
![7-(2,3-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2397751.png)
![7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2397753.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2397756.png)
